Methioprim

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antimicrobial Drug

Field

This application falls under the field of Microbiology and Pharmacology .

Application

Methioprim, also known as trimethoprim, is a potent antibiotic that exhibits a high degree of specificity for bacterial dihydrofolate reductase due to structural differences between the bacterial and mammalian enzymes . It’s used widely in clinical and veterinary practices because of its broad spectrum of antibacterial effects, its high degree of selectivity for the bacterial enzyme, and its suitable pharmacodynamic and pharmacokinetic properties .

Method of Application

The mechanism of action of the antifolate drug trimethoprim is through accumulation of bacterial dihydrofolate resulting in depletion of tetrahydrofolate coenzymes required for purine and pyrimidine biosynthesis . The folate pool of a strain of Escherichia coli was prelabeled with the folate biosynthetic precursor [3H]-p-aminobenzoic acid before treatment with trimethoprim .

Results

In trimethoprim-treated cells, a rapid transient accumulation of dihydrofolate occurred, followed by complete conversion of all forms of folate to cleaved catabolites (pteridines and para-aminobenzoylglutamate) and the stable nonreduced form of the vitamin, folic acid . Removal of trimethoprim resulted in the reconversion of the accumulated folic acid to tetrahydrofolate cofactors for subsequent participation in the one-carbon cycle .

Treatment of Bacterial Infections

Field

This application falls under the field of Medicine and Pharmacology .

Application

Methioprim, in combination with Sulfamethoxazole, is used to treat a variety of bacterial infections . It belongs to a group of medications called sulfonamide antibiotics .

Method of Application

The medication comes in tablet form and is taken orally with a glass of water as directed . The dosage and frequency depend on the type and severity of the infection .

Results

The combination of Methioprim and Sulfamethoxazole effectively treats infections caused by bacteria . However, it will not treat colds, the flu, or infections caused by viruses .

Prevention and Treatment of Pneumocystis Jirovecii Pneumonia

Field

This application falls under the field of Infectious Diseases and Immunology .

Application

Methioprim, in combination with Sulfamethoxazole, is commonly used to prevent and treat Pneumocystis Jirovecii Pneumonia (PCP), especially in people with HIV/AIDS and other causes of immunosuppression .

Method of Application

The medication can be given orally or intravenously . The dosage and frequency depend on the patient’s health status and the severity of the infection .

Results

The use of Methioprim/Sulfamethoxazole has been shown to effectively prevent and treat PCP, reducing the incidence and severity of this potentially life-threatening infection .

Treatment of Urinary Tract Infections

Field

This application falls under the field of Urology and Pharmacology .

Application

Methioprim is used to treat urinary tract infections . It works by stopping the growth of bacteria .

Results

Methioprim effectively treats urinary tract infections caused by bacteria . However, it will not treat infections caused by viruses .

Treatment of MRSA Skin Infections

Field

This application falls under the field of Dermatology and Pharmacology .

Application

Methioprim, in combination with Sulfamethoxazole, is used to treat skin infections caused by methicillin-resistant Staphylococcus aureus (MRSA) .

Method of Application

The medication can be given orally or applied topically depending on the severity and location of the infection .

Results

The use of Methioprim/Sulfamethoxazole has been shown to effectively treat MRSA skin infections .

Treatment of Travelers’ Diarrhea, Respiratory Tract Infections, and Cholera

Field

This application falls under the field of Infectious Diseases and Pharmacology .

Application

Methioprim, in combination with Sulfamethoxazole, is used to treat travelers’ diarrhea, respiratory tract infections, and cholera .

Method of Application

The medication can be given orally . The dosage and frequency depend on the type and severity of the infection .

Results

The use of Methioprim/Sulfamethoxazole has been shown to effectively treat these types of infections .

Eigenschaften

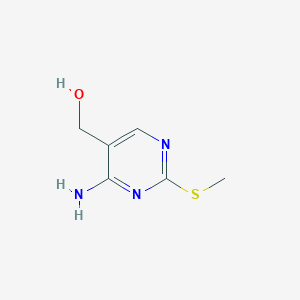

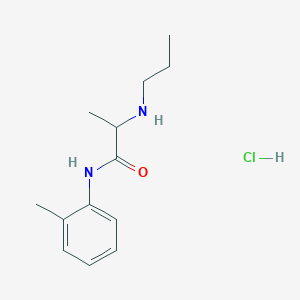

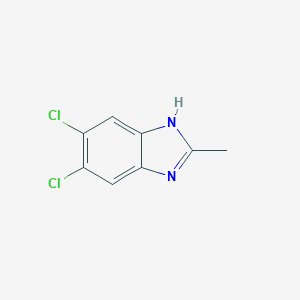

IUPAC Name |

(4-amino-2-methylsulfanylpyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c1-11-6-8-2-4(3-10)5(7)9-6/h2,10H,3H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVOWGDFXAVSFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277658 | |

| Record name | [4-Amino-2-(methylsulfanyl)pyrimidin-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methioprim | |

CAS RN |

588-36-3 | |

| Record name | Methioprim | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methioprim | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methioprim | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [4-Amino-2-(methylsulfanyl)pyrimidin-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHIOPRIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6213O32QRM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B131893.png)

![[6'-Acetyloxy-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylcarbamoyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B131896.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B131897.png)

![2-[1-(4-Piperonyl)piperazinyl]benzothiazole](/img/structure/B131916.png)

![N-[2-(4-methoxyphenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B131920.png)